molecular formula C5H6N4O2 B12889854 4-Acetyl-4H-1,2,4-triazole-3-carboxamide CAS No. 62735-13-1

4-Acetyl-4H-1,2,4-triazole-3-carboxamide

Cat. No.: B12889854
CAS No.: 62735-13-1
M. Wt: 154.13 g/mol
InChI Key: VQYYIJMXNJWDJE-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Modern Chemical and Medicinal Research

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. imist.mabohrium.com This structural motif is a cornerstone in modern medicinal chemistry and materials science due to its unique physicochemical properties. researchgate.netnih.gov The triazole ring is aromatic and stabilized by resonance, existing in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. imist.manih.gov

The significance of the 1,2,4-triazole system stems from several key characteristics:

Pharmacophore Features: The arrangement of nitrogen atoms allows the ring to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors. nih.govnih.gov Its dipole character and relative rigidity also contribute to high-affinity binding. nih.gov

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of drug candidates. nih.gov

Bioisosterism: The 1,2,4-triazole nucleus is considered a bioisostere of amide, ester, and carboxylic acid functionalities, allowing chemists to replace these groups to improve stability or modify biological activity. nih.gov

Synthetic Versatility: The triazole ring can be readily synthesized and functionalized through various established chemical reactions, such as the Pellizzari and Einhorn-Brunner reactions, making it an accessible building block for creating diverse molecular libraries. bohrium.comresearchgate.net

Owing to these properties, the 1,2,4-triazole scaffold is an integral component of numerous compounds with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties. nih.govnih.govnih.govwisdomlib.org Well-known therapeutic agents incorporating this ring system underscore its importance in drug discovery. nih.gov

Overview of 4-Acetyl-4H-1,2,4-triazole-3-carboxamide within the Landscape of Triazole Chemistry

Within the extensive family of triazole derivatives, this compound represents a specific substitution pattern on the 4H-tautomer of the triazole ring. Its structure is characterized by a carboxamide group at the 3-position and an acetyl group attached to the nitrogen atom at the 4-position.

This compound is primarily understood as a derivative or intermediate related to the aglycone of Ribavirin, which is 1,2,4-triazole-3-carboxamide. mdpi.com Research often involves the synthesis and evaluation of various N-substituted triazole carboxamides to explore their potential biological activities. The introduction of an acetyl group at the N4 position modifies the electronic properties and steric profile of the parent molecule, which can influence its reactivity and interaction with biological targets.

The synthesis of such N-acyl derivatives can typically be achieved by reacting the parent 4-amino-1,2,4-triazole (B31798) or its carboxamide equivalent with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The characterization of these compounds relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm the molecular structure. nih.govresearchgate.net

Below is a table summarizing the key chemical data for the title compound.

PropertyData
IUPAC Name This compound
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
Core Structure 4H-1,2,4-triazole
Key Functional Groups Carboxamide (-CONH₂), Acetyl (-COCH₃)

Scope and Objectives of the Academic Research Outline for the Chemical Compound

The primary objective of this academic outline is to provide a focused and scientifically rigorous examination of this compound. The scope is intentionally confined to its fundamental chemical and research aspects, avoiding any speculative or non-scientific discussions.

The specific aims are:

To establish the chemical context of the compound by first reviewing the foundational importance of the 1,2,4-triazole heterocyclic system in scientific research.

To present a detailed overview of this compound, including its structural features and its position within the broader field of triazole chemistry.

To gather and present detailed research findings based on available scientific literature, focusing on synthesis, characterization, and its role as a chemical entity in academic studies.

To utilize data tables to present key information in a clear and interactive format, enhancing the accessibility of complex data.

This article adheres strictly to these objectives to ensure a professional and authoritative review centered solely on the chemical nature and research relevance of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62735-13-1

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

4-acetyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C5H6N4O2/c1-3(10)9-2-7-8-5(9)4(6)11/h2H,1H3,(H2,6,11)

InChI Key

VQYYIJMXNJWDJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NN=C1C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Acetyl 4h 1,2,4 Triazole 3 Carboxamide and Its Analogues

Synthetic Routes for 1,2,4-Triazole-3-carboxamide Core

The formation of the fundamental 1,2,4-triazole-3-carboxamide scaffold is a critical step in the synthesis of the target compound and its derivatives. Key methodologies include amidation of pre-formed triazole esters and cyclization reactions from acyclic precursors.

Amidation Reactions from 1,2,4-Triazole-3-carboxylates

A common and straightforward approach to obtaining 1,2,4-triazole-3-carboxamides is through the amidation of corresponding 1,2,4-triazole-3-carboxylates. This method involves the reaction of a triazole ester with ammonia or an appropriate amine to form the desired amide.

This direct amidation of esters provides a high-yielding and clean conversion to the carboxamide. For instance, methyl 1,2,4-triazole-3-carboxylate can be converted to 1,2,4-triazole-3-carboxamide by treatment with methanolic ammonia. The reaction typically proceeds at room temperature, and the product can be isolated in high yield by recrystallization scispace.com. The following table summarizes representative examples of this transformation.

Starting EsterAmineSolventConditionsYield (%)
Methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate10 M Ammonia in MethanolMethanolRoom Temperature87
Methyl 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylateMethanolic AmmoniaMethanolNot specified52
Methyl 1,2,4-triazole-3-carboxylateVarious primary and secondary aminesTolueneMicrowave, 130°C80-85

Cyclization Reactions from Precursors

The 1,2,4-triazole (B32235) ring system can be constructed through various cyclization strategies, which involve the condensation of suitable acyclic precursors. While the specific cyclization of trichloroacetonitrile and formyl hydrazine to directly yield 1,2,4-triazole-3-carboxamide is not extensively documented in the scientific literature, established methods for 1,2,4-triazole synthesis provide a foundation for accessing this core structure.

Well-known cyclization reactions for the formation of 1,2,4-triazoles include the Pellizzari reaction and the Einhorn-Brunner reaction . The Pellizzari reaction involves the condensation of an amide with a hydrazide at high temperatures to form a 1,2,4-triazole scispace.comwikipedia.org. The Einhorn-Brunner reaction is the condensation of an imide with an alkyl hydrazine to yield an isomeric mixture of 1,2,4-triazoles scispace.comwikipedia.org.

More relevant to the synthesis of 3-substituted 1,2,4-triazoles is the reaction of nitriles with hydrazides. This method provides a direct route to the 1,2,4-triazole core. A convenient one-step, base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles has been developed through the condensation of a nitrile and a hydrazide researchgate.net. This approach is tolerant of a diverse range of functional groups.

Microwave-Assisted Synthesis of 1,2,4-Triazole-3-carboxamides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of 1,2,4-triazole-3-carboxamides.

The direct amidation of 1,2,4-triazole-3-carboxylates with amines can be significantly expedited using microwave irradiation. This environmentally benign method proceeds under neutral conditions in a solvent such as toluene, liberating alcohol as the only by-product. Both primary and secondary aliphatic and aromatic amines can be effectively utilized in this process. A comparative study has shown a dramatic reduction in reaction time from hours to minutes with improved yields under microwave conditions compared to conventional heating wikipedia.org.

The following table compares the synthesis of a specific 1,2,4-triazole-3-carboxamide derivative using both conventional and microwave-assisted methods, highlighting the efficiency of the latter.

MethodTimeTemperature (°C)Yield (%)
Conventional Heating12 hours10062
Microwave Irradiation30 minutes13080

Introduction of the 4-Acetyl Moiety

Once the 1,2,4-triazole-3-carboxamide core is synthesized, the final step in producing 4-Acetyl-4H-1,2,4-triazole-3-carboxamide is the introduction of the acetyl group at the N4 position of the triazole ring.

Acetylation of 4-Amino-1,2,4-triazole (B31798) Derivatives

The acetylation of 4-amino-1,2,4-triazole derivatives is a common method for introducing an acetyl group at the 4-position. This reaction is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The amino group at the 4-position can be readily acylated to form the corresponding N-acetyl derivative.

Studies on the acetylation of methyl 5-amino-1H- scispace.comwikipedia.orgwikipedia.orgtriazole-3-carboxylate have shown that the reaction with acetic anhydride can lead to mono- and diacetylated products, depending on the reaction conditions. At room temperature, the reaction can proceed regioselectively to yield the 1-acetyl-5-amino derivative. To achieve diacetylation, harsher conditions such as refluxing in neat acetic anhydride are required, which can result in a mixture of diacetylated isomers semanticscholar.orgmdpi.com.

N-Acyl Derivative Preparation Strategies

General strategies for the N-acylation of 1,2,4-triazoles can be applied to introduce the acetyl group onto the 1,2,4-triazole-3-carboxamide core. Microwave-assisted N-acylation of amide derivatives followed by reaction with hydrazine hydrochlorides has been reported for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. This demonstrates that the triazole nitrogen can be effectively acylated under microwave conditions.

The choice of acetylating agent and reaction conditions is crucial to control the regioselectivity of the acylation, particularly to favor substitution at the N4 position. The reactivity of the different nitrogen atoms in the 1,2,4-triazole ring can be influenced by the substituents already present on the ring.

Multi-Step Protocols for Advanced Analogues of this compound

The creation of advanced analogues of this compound often necessitates multi-step synthetic sequences. These protocols are designed to build upon a core triazole structure, introducing complexity in a controlled manner. A common precursor for many 1,2,4-triazole derivatives is 3-amino-1,2,4-triazole, which can be synthesized through various efficient methods. nih.gov

One illustrative multi-step synthesis begins with a symmetrical 4-amino-1,2,4-triazole. chemmethod.com This starting material can undergo condensation with various acetophenones to form Schiff bases. chemmethod.com Subsequent reactions, such as the addition of acetyl chloride to the azomethine group, can yield N-acyl derivatives. chemmethod.com Further transformation of these intermediates, for example, by reaction with thiourea and subsequent cyclization, can lead to more complex, multi-ring structures. chemmethod.com

Another versatile approach involves the use of hydrazones as precursors for the formation of the 1,2,4-triazole ring. frontiersin.orgnih.gov Hydrazones can be reacted with a variety of amines to construct the triazole core in high yields. frontiersin.orgnih.gov This method is tolerant of a wide range of functional groups on both the hydrazone and amine fragments, allowing for the synthesis of a diverse library of compounds. frontiersin.org For instance, oxidative cyclization of heterocyclic hydrazones using reagents like selenium dioxide can be employed to construct fused 1,2,4-triazole systems. frontiersin.orgnih.gov

A general and efficient method for preparing 3-amino-1,2,4-triazoles has been developed, which proceeds via a substituted hydrazinecarboximidamide intermediate. nih.gov This convergent approach allows for the variation of substituents at different positions of the triazole ring by starting with either a substituted thiourea or a hydrazinecarbothioamide. nih.gov The final cyclization is typically achieved by reacting the intermediate with a formic acid equivalent. nih.gov

Derivatization Strategies and Analogue Synthesis

The synthesis of diverse analogues of this compound is largely dependent on a range of derivatization strategies. These strategies focus on modifying the core structure at specific sites to modulate its physicochemical and biological properties.

The carboxamide group is a key functional moiety that can be modified to generate a wide array of analogues. One common strategy is the synthesis of N-substituted carboxamides. For example, starting from a 1,2,4-triazole with a carboxylic acid or ester functionality, reaction with a variety of primary or secondary amines can yield the corresponding amides. This approach was utilized in the synthesis of novel 1,2,4-triazole derivatives containing carboxamide fragments, where 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid was coupled with different substituted anilines and benzylamines. mdpi.com

A practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles with carboxamide or carboxylate functionalities at the 5-position has been reported. organic-chemistry.org This process involves the reaction of oxamide- or oxalate-derived amidine reagents with hydrazine hydrochloride salts. organic-chemistry.org The resulting triazoles can be further converted into free 5-carboxamide derivatives through ammonolysis. organic-chemistry.org While this method focuses on substitution at the 5-position, the principles of carboxamide synthesis and modification are broadly applicable.

The following table summarizes a selection of synthesized 1,2,4-triazole carboxamide derivatives and their reported yields. mdpi.com

Compound IDR GroupYield (%)
5n 3-Chloro-4-methoxyphenyl71
6e 4-Methoxybenzyl85
6j 2-Chlorobenzyl66

Modifications to the 1,2,4-triazole ring itself are a cornerstone of analogue synthesis. Substitutions can be introduced at the nitrogen or carbon atoms of the ring. For instance, alkylation can occur at any of the nitrogen atoms of the triazole ring, potentially leading to a mixture of regioisomers. mdpi.comresearchgate.net A method to introduce 1-alkyl/aryloxymethyl substituents involves the alkylation of methyl 1,2,4-triazole-3-carboxylate, followed by ammonolysis to form the carboxamide. mdpi.com Similarly, 5-alkyl/aryloxymethyl groups can be introduced by cyclization of an appropriate precursor. mdpi.com

The concept of molecular hybridization involves combining the 1,2,4-triazole scaffold with other pharmacophoric fragments to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov This strategy aims to leverage the favorable properties of the triazole ring, such as its ability to form hydrogen bonds and its metabolic stability, in conjunction with the bioactivity of other moieties. nih.govmdpi.com For example, 1,2,3-triazole rings have been used as linkers to conjugate different pharmacophoric units. mdpi.com While this example pertains to the 1,2,3-isomer, the principle of using the triazole as a central scaffold in hybrid molecule design is a key strategy in medicinal chemistry.

The table below provides examples of substitutions at the N1 and C5 positions of the 1,2,4-triazole-3-carboxamide core. mdpi.com

Position of SubstitutionSubstituent
N1Methoxymethyl
N1Phenoxymethyl
C5n-Decyloxymethyl

The synthesis of fused heterocyclic systems, where the 1,2,4-triazole ring is annulated with another ring system, represents a significant area of research. These fused systems often exhibit unique chemical and biological properties. A variety of synthetic methods have been developed to construct these complex architectures.

One approach involves the oxidative intramolecular cyclization of heterocyclic hydrazones. nih.gov This method has been used to synthesize systems such as 1,2,4-triazolo[4,3-a]pyridines, 1,2,4-triazolo[4,3-a]pyrimidines, and 1,2,4-triazolo[4,3-a]quinoxalines with moderate to good yields. nih.gov Another strategy utilizes a biomimetic approach with an amine oxidase-inspired catalyst for the regioselective synthesis of 1,2,4-triazoles, which can be extended to the construction of fused heterocycles. rsc.org

A multi-step procedure for generating fused bicyclic frontiersin.orgmdpi.comrsc.org-triazoles from amino acids has also been developed. acs.org This modular approach combines carboxylic acids with acyl hydrazines to form a bis-acyl hydrazine intermediate, which then undergoes dehydration and cyclization to form the fused triazole system. acs.org This method is versatile, tolerating a range of substituents and ring sizes. acs.org

An example of a multi-step synthesis of fused 1,2,4-triazole derivatives starts from terephthalohydrazide. researchgate.net This is reacted with ammonium thiocyanate to form 2,2'-terephthaloylbis(hydrazinecarbothioamide), which is then cyclized with hydrazine hydrate to yield a bis(3,4-diamino-1,2,4-triazole) derivative. researchgate.net This intermediate can then be reacted with aldehydes to form Schiff bases, which are subsequently cyclized to afford frontiersin.orgmdpi.comrsc.orgtriazolo[4,3-b] frontiersin.orgmdpi.comrsc.orgtriazole systems. researchgate.net

Fused Heterocyclic SystemSynthetic Precursor
frontiersin.orgmdpi.comrsc.orgTriazolo[4,3-a]pyridinesHeterocyclic hydrazones
frontiersin.orgmdpi.comrsc.orgTriazolo[4,3-a]pyrimidinesHeterocyclic hydrazones
Bicyclic frontiersin.orgmdpi.comrsc.org-triazolesAmino acids and acyl hydrazines
frontiersin.orgmdpi.comrsc.orgTriazolo[4,3-b] frontiersin.orgmdpi.comrsc.orgtriazoles3,4-Diamino-1,2,4-triazoles

Computational and Theoretical Investigations of 4 Acetyl 4h 1,2,4 Triazole 3 Carboxamide and Its Analogues

Quantum Chemical Calculations (HF, DFT)

Quantum chemical calculations, particularly those based on Hartree-Fock (HF) and Density Functional Theory (DFT), are cornerstones of modern computational chemistry. DFT methods, such as the widely used B3LYP (Becke's 3-parameter Lee-Yang-Parr) functional, combined with appropriate basis sets like 6-311++G(d,p), have proven effective for studying 1,2,4-triazole (B32235) systems. irjweb.comresearchgate.netdergipark.org.tr These methods facilitate the assignment of experimental data, such as vibrational spectra, and allow for the detailed analysis of molecular properties that are difficult to probe experimentally. nih.gov

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. acs.org For 1,2,4-triazole derivatives, calculations are typically performed using DFT methods, such as B3LYP, with basis sets like 6-311++G(d,p) or cc-pVDZ. iscientific.orgresearchgate.net The theoretical calculations determine bond lengths, bond angles, and dihedral angles. These optimized structural parameters can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. acs.org

Table 1: Representative Optimized Geometrical Parameters for a 1,2,4-Triazole Ring Derivative (Note: This table presents typical data for a substituted 1,2,4-triazole ring as found in the literature to illustrate the output of geometry optimization.)

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond Lengths (Å) N1-N21.395
N2-C31.312
C3-N41.378
N4-C51.369
C5-N11.325
Bond Angles (º) N1-N2-C3104.8
N2-C3-N4114.5
C3-N4-C5103.2
N4-C5-N1110.5
C5-N1-N2107.0

Vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Theoretical calculations using DFT can predict the vibrational modes of a molecule, including their frequencies and intensities. researchgate.net The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. nih.gov This combined experimental and theoretical approach allows for a detailed assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the triazole ring and its substituents. researchgate.netdntb.gov.ua

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 1,2,4-Triazole Derivative (Note: This table illustrates a typical comparison between experimental FT-IR data and scaled DFT-calculated frequencies for a related triazole compound.)

AssignmentExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)
N-H Stretch32823288
C-H Stretch (Aromatic)31053110
C=N Stretch16251628
N-C=S Amide II15381540
C-N Stretch12601265

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule is more prone to intramolecular charge transfer. irjweb.comnih.gov For 1,2,4-triazole derivatives, FMO analysis helps to explain their bioactivity and potential as charge-transfer materials. irjweb.com

Table 3: Calculated FMO Energies and Energy Gap for 1,2,4-Triazole Analogues (Note: Data is representative of values found for various N-substituted 1,2,4-triazole derivatives calculated using DFT.)

CompoundEHOMO (eV)ELUMO (eV)ΔE (Energy Gap) (eV)
Analogue A-7.128-1.4915.637
Analogue B-6.973-1.3585.615
Analogue C-7.144-2.5264.618

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For triazole derivatives, MEP analysis often reveals that the most negative potential is located around the nitrogen atoms of the triazole ring and the oxygen atoms of carbonyl groups, identifying them as key sites for electrophilic interactions. researchgate.netresearchgate.net

Theoretical calculations of NMR chemical shifts are a powerful aid in the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is used to predict ¹H and ¹³C NMR spectra. nih.gov By comparing the calculated chemical shifts with experimental data, it is possible to confirm the proposed structure of a synthesized compound. This technique is particularly useful for determining the regioselectivity of reactions, such as identifying the specific atom (e.g., N vs. S) where alkylation occurs in triazole derivatives. researchgate.net

Table 4: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Triazole (Note: This table provides an illustrative comparison for a representative 1,2,4-triazole derivative.)

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C3 (Triazole)152.74153.1
C5 (Triazole)154.77155.2
C=O (Amide)169.61170.0
CH₃32.1332.5

The distribution of electron charges within a molecule is fundamental to its chemical behavior, influencing properties such as dipole moment, polarizability, and electronic structure. niscpr.res.in Mulliken population analysis is a common computational method used to calculate the partial atomic charges on each atom in a molecule. researchgate.net These calculations provide quantitative insight into the electronic environment of the atoms. For 1,2,4-triazole systems, atomic charge analysis can reveal the electron-donating or electron-withdrawing effects of different substituents and help rationalize the molecule's reactivity patterns as indicated by MEP maps.

Table 5: Calculated Mulliken Atomic Charges for Key Atoms in a 1,2,4-Triazole Ring (Note: Values are representative for a typical 1,2,4-triazole derivative, showing the distribution of partial charges.)

AtomMulliken Charge (a.u.)
N1-0.35
N2-0.21
C30.45
N4-0.48
C50.38

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 1,2,4-triazole derivatives, to the active site of a biological target, typically a protein or enzyme.

Molecular docking studies have been instrumental in exploring the therapeutic potential of 1,2,4-triazole-3-carboxamide analogues by identifying their binding modes and affinities with various biological targets. The binding affinity, often expressed as a docking score or binding energy (ΔG), indicates the strength of the interaction between the ligand and its target; a lower binding energy generally suggests a more significant interaction. pensoft.net

For instance, studies on 1,2,4-triazole-based acetamide derivatives have shown excellent binding affinities against targets relevant to cancer therapy, such as c-kit tyrosine kinase and protein kinase B. nih.gov One particularly effective compound, featuring two methyl moieties, demonstrated a high binding affinity of -176.749 kcal/mol with c-kit tyrosine kinase. nih.gov Similarly, novel 1,2,3-triazole carboxamide derivatives have been docked against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4-Cyclin D3), with results showing strong binding interactions within the active sites of these enzymes. ijpsdronline.comresearchgate.net

In the context of antimicrobial research, analogues have been docked against enzymes crucial for pathogen survival. For example, 1,2,4-triazole derivatives incorporating amino acid groups have shown a strong binding affinity for 14α-demethylase (CYP51), a key enzyme in fungi. nih.gov The binding modes of these compounds often mimic those of known inhibitors, suggesting a similar mechanism of action. The molecular docking results for various 1,2,4-triazole derivatives against different biological targets are summarized below.

Compound ClassBiological TargetPredicted Binding Affinity (kcal/mol)
1,2,4-Triazole-acetamide derivativec-kit tyrosine kinase-176.749
1,2,4-Triazole-acetamide derivativeProtein kinase B-170.066
Stilbene linked 1,2,3-triazoles1TUB ReceptorFavorable
1,2,4-Triazole with amino acid groups14α-demethylase (CYP51)Strong
1,2,3-Triazole carboxamide derivativeEGFRFavorable
1,2,3-Triazole carboxamide derivativeCDK4-Cyclin D3Favorable

This table is generated from data found in the text and is for illustrative purposes.

The stability of a ligand-target complex is governed by a variety of intermolecular interactions. Computational studies provide detailed insights into these forces, highlighting which parts of the molecule are crucial for binding. For 1,2,4-triazole-3-carboxamide and its analogues, hydrogen bonding is a particularly important interaction. The 1,2,4-triazole ring itself, with its nitrogen atoms, and the carboxamide group are capable of acting as both hydrogen bond donors and acceptors. nih.gov

Crystal structure analysis of the parent compound, 1H-1,2,4-triazole-3-carboxamide, confirms extensive N-H⋯O and N-H⋯N hydrogen bonding, which organizes the molecules into sheets. nih.govnih.gov These fundamental interactions are also observed in molecular docking simulations. For example, docking studies of 1,2,4-triazole derivatives against the enzyme tyrosinase revealed interactions with key amino acid residues such as His244, His263, and Phe264. pensoft.net

In addition to hydrogen bonds, other interactions such as dipole-dipole and π-stacking are significant features of triazole derivatives, contributing to their ability to bind effectively to biological receptors. acs.org The planar, aromatic nature of the triazole ring facilitates these types of interactions with aromatic amino acid residues within the protein's active site. The combination of these intermolecular forces dictates the binding specificity and affinity of the compound. nih.govacs.org

In Silico Pharmacological Potential Assessment

In silico methods are invaluable for predicting the pharmacological profile of a compound before it is synthesized. These computational assessments estimate how a drug candidate will be absorbed, distributed, metabolized, and excreted (ADME), providing a preliminary view of its pharmacokinetic and pharmacodynamic properties.

The analysis of ADME properties is critical for evaluating the drug-likeness of a compound. For various 1,2,4-triazole derivatives, these properties have been computationally predicted using platforms like SwissADME. pensoft.netidaampublications.in These studies assess parameters based on established criteria such as Lipinski's rule of five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. pensoft.net

Computational profiling of 1,2,4-triazole derivatives has shown that many analogues demonstrate significant drug-likeness. idaampublications.in Key predicted parameters often include:

Gastrointestinal (GI) Absorption: Many triazole derivatives are predicted to have good absorption from the gastrointestinal tract. idaampublications.in

Blood-Brain Barrier (BBB) Permeability: Typically, these compounds are predicted to be non-permeant across the blood-brain barrier, which can be advantageous as it suggests a lower likelihood of neurological side effects. idaampublications.in

Bioavailability: A significant number of these molecules show promising bioavailability scores, indicating they could be effectively absorbed and distributed throughout the body. idaampublications.in

Metabolism: While detailed metabolic pathways are complex, in silico tools can predict interactions with key metabolic enzymes, such as cytochrome P450.

These computational predictions confirm that many molecules within the 1,2,4-triazole class possess suitable pharmacokinetic profiles to be considered potential drug-like molecules, warranting further investigation in preclinical studies. idaampublications.innih.gov

Pharmacokinetic ParameterPredicted Outcome for 1,2,4-Triazole Analogues
Lipinski's Rule of FiveGenerally compliant
GI AbsorptionHigh
Blood-Brain Barrier (BBB) PermeabilityNon-permeant
Aqueous SolubilityVariable
Skin PermeabilityLow
Bioavailability ScoreSignificant

This table is generated from data found in the text and is for illustrative purposes.

Future Research Directions and Outlook

Exploration of Novel and Greener Synthetic Methodologies

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. nih.gov Future research will likely focus on moving away from conventional synthesis methods that often rely on hazardous solvents and toxic reagents. researchgate.netnih.gov Green chemistry approaches, such as microwave-assisted synthesis, have already shown promise in significantly reducing reaction times and improving yields for 1,2,4-triazole (B32235) derivatives. rsc.orguthm.edu.myacs.org

Further exploration into alternative energy sources like ultrasound and mechanochemistry is anticipated to provide efficient, solvent-free, or solvent-minimal reaction conditions. nih.govresearchgate.net The use of biodegradable and non-toxic solvents, such as Cyrene™, represents another promising avenue, which can simplify product isolation, minimize waste, and reduce operational costs. nih.gov Metal-free synthetic approaches are also gaining traction, offering advantages like reduced toxicity and environmental impact. isres.org These greener methodologies are crucial for the sustainable development of new triazole-based therapeutic agents. rsc.org

Green Synthesis ApproachKey AdvantagesRelevant Research Focus
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. rsc.orguthm.edu.myRapid synthesis of diverse 1,2,4-triazole derivatives. rsc.org
Ultrasound & Mechanochemistry Solvent-free or reduced solvent use, high efficiency. nih.govresearchgate.netEnvironmentally safe methods for biologically active scaffolds. nih.gov
Biodegradable Solvents (e.g., Cyrene™) Non-toxic, simplifies product isolation, minimizes waste. nih.govSustainable synthesis and purification processes. nih.gov
Metal-Free Cyclization Avoids heavy metal catalysts, environmentally friendly. isres.orgDevelopment of reactions with wide substrate scope and insensitivity to air/moisture. isres.org

Advanced Computational Modeling and Rational Drug Design

Computational tools are indispensable in modern drug discovery for predicting the binding affinities and modes of ligands with macromolecules. acs.org Future research on 4-acetyl-4H-1,2,4-triazole-3-carboxamide and its analogues will heavily rely on advanced computational modeling and rational drug design to identify and optimize new drug candidates. nih.gov Molecular docking studies are frequently used to understand the interactions between 1,2,4-triazole derivatives and their biological targets, such as enzymes and receptors. acs.orgrsc.orgmdpi.com

These in silico methods play a noteworthy role in structure-based drug design, allowing for the virtual screening of compound libraries and the prediction of pharmacokinetic profiles. acs.orgafricaresearchconnects.com By elucidating structure-activity relationships (SAR), researchers can make targeted modifications to the triazole scaffold to enhance potency and selectivity while minimizing off-target effects. nih.govnih.gov Density Functional Theory (DFT) calculations can further complement these studies by confirming experimental findings and explaining the chemical reactivity of the most potent compounds. nih.gov This synergy between computational and experimental work is expected to accelerate the discovery of next-generation triazole-based therapeutics. nih.gov

Investigation of Underexplored Biological Targets and Mechanisms

While 1,2,4-triazole derivatives have been extensively studied for their anticancer, antifungal, and antiviral activities, there remains a vast potential to explore novel biological targets and mechanisms of action. nih.govresearchgate.net Current research has identified their ability to inhibit key cancer-related enzymes like kinases, carbonic anhydrases, and topoisomerases. nih.gov However, recent studies have begun to investigate other promising targets.

Future investigations could focus on targets such as:

Adenosine A2B receptors: Some novel 1,2,4-triazole derivatives have been designed as potential antagonists for this receptor, which is implicated in cancer. africaresearchconnects.com

STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of this protein is a significant area of interest for developing new anticancer agents. researchgate.net

Ferroptosis pathways: This form of programmed cell death is another emerging target for cancer therapy that triazole compounds could potentially modulate. nih.gov

Cannabinoid CB1 receptors: Novel 1,2,4-triazole compounds have been developed that show potent anti-CB1 activity, suggesting applications beyond traditional therapeutic areas. figshare.com

Expanding research into these and other underexplored targets could unlock new therapeutic applications for compounds based on the this compound scaffold.

Development of Hybrid Compounds and Scaffold Diversification

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has proven effective in creating compounds with enhanced biological activity. nih.gov The 1,2,4-triazole ring is an ideal scaffold for this approach due to its versatile chemical nature and ability to interact with various biological receptors. figshare.comnih.gov

Future research will undoubtedly focus on the synthesis of novel hybrid molecules that incorporate the 1,2,4-triazole-3-carboxamide core with other heterocyclic systems known for their biological relevance. nih.govnih.gov Examples of scaffolds that have been successfully combined with 1,2,4-triazoles include:

Thiazolidinones mdpi.com

Indoles nih.gov

Pyrimidines nih.gov

Quinolines dergipark.org.tr

Thiadiazines nih.gov

Imidazoles chemmethod.com

This scaffold diversification allows for the exploration of new chemical space and the potential to develop dual-action inhibitors or compounds with improved pharmacokinetic properties. nih.gov The creation of these complex structures is a promising strategy for discovering the next generation of potent and selective drugs. dergipark.org.tr

Sustainable and Eco-friendly Approaches in Triazole Synthesis

The principles of green chemistry are becoming increasingly integrated into the synthesis of pharmaceuticals. researchgate.netuthm.edu.my The future of 1,2,4-triazole synthesis will be characterized by a strong emphasis on sustainable and eco-friendly approaches that minimize environmental impact. nih.govbenthamdirect.com This involves reducing the use of hazardous and toxic solvents, minimizing chemical waste, and improving energy efficiency. nih.govuthm.edu.my

Microwave irradiation is a key technology in this area, offering a green protocol that can dramatically shorten reaction times and increase yields. rsc.org The development of one-pot synthesis procedures further contributes to sustainability by reducing the number of intermediate purification steps. isres.org Moreover, the use of biodegradable solvents and the pursuit of metal-free catalytic systems are critical components of an environmentally conscious synthetic strategy. nih.govisres.org Adopting these green approaches is not only environmentally responsible but also aligns with the economic and regulatory demands of the modern pharmaceutical industry. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Acetyl-4H-1,2,4-triazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted triazole precursors and acetylating agents. For example, refluxing 4-amino-triazole derivatives with acetic anhydride in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours yields the acetylated product. Pressure reduction post-reaction aids solvent removal and solid isolation . Optimization involves adjusting molar ratios (e.g., 1:1 for triazole:acetyl donor), solvent polarity (ethanol vs. toluene), and reaction time to maximize yield. TLC monitoring is critical to confirm reaction completion .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • 1H/13C NMR to confirm substituent positions (e.g., acetyl group at N4 and carboxamide at C3).
  • X-ray crystallography to resolve dihedral angles between aromatic rings (e.g., phenyl rings twisted 39–85° relative to the triazole core) .
  • Mass spectrometry (m/z) to verify molecular weight (e.g., [M+H]+ peak at 209.2) .
  • HPLC (>95% purity) ensures minimal impurities .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Initial bioactivity assays focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements.
  • Enzyme inhibition : Kinetic studies using fluorogenic substrates (e.g., acetylcholinesterase for neuroactivity screening).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values) be systematically addressed?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardizing protocols : Fixed incubation times (e.g., 24h for cytotoxicity), solvent controls (DMSO <0.1%), and triplicate replicates.
  • Statistical design of experiments (DoE) : Use factorial designs (e.g., 2^k models) to isolate variables like pH, temperature, and cell passage number .
  • Meta-analysis : Compare results across studies using tools like PubMed’s MeSH terms to filter confounding factors (e.g., "dacarbazine" as a structurally similar control) .

Q. What computational approaches are effective in predicting the reactivity and stability of this compound?

  • Methodological Answer :

  • DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., acetyl group susceptibility to hydrolysis).
  • Molecular dynamics (MD) : Model solvation effects in polar solvents (e.g., water vs. DMSO) to predict degradation pathways.
  • QSAR models : Correlate substituent effects (e.g., acetyl vs. methyl groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties?

  • Methodological Answer : Systematic studies compare analogs (e.g., 5-(4-tert-butylphenyl)-4H-triazole-3-amine vs. cycloheptyl derivatives):

  • Lipophilicity : Measure logP via shake-flask method; acetyl groups reduce hydrophobicity by ~0.5 units .
  • Thermal stability : TGA/DSC to assess decomposition points (e.g., acetyl derivatives degrade at 180–220°C vs. 250°C for sulfonamide analogs) .
  • Crystallinity : Powder XRD reveals acetylated forms exhibit lower crystallinity, impacting solubility .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer :

  • Flash chromatography : Silica gel with gradient elution (e.g., EtOAc/cyclohexane 1:1 → 3:1) achieves >90% purity .
  • HPLC-Prep : C18 columns with acetonitrile/water mobile phases (0.1% TFA) for chiral resolution if racemic mixtures form .
  • Membrane filtration : Nanofiltration (MWCO 500 Da) removes low-MW byproducts (e.g., unreacted aldehydes) .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields and bioactivity data?

  • Methodological Answer :

  • Reaction monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation (e.g., imine formation in condensation steps) .
  • Open-access data : Publish raw NMR/TLC files in repositories like Zenodo for peer validation.
  • Inter-lab collaboration : Cross-validate results via round-robin testing with standardized reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.